Cas no 2465-65-8 (Phosphorothioic acid,O,O-diethyl ester)

2465-65-8 structure
Nome del prodotto:Phosphorothioic acid,O,O-diethyl ester
Phosphorothioic acid,O,O-diethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorothioic acid,O,O-diethyl ester
- O,O-diethyl O-hydrogen phosphorothioate
- Phosphorothioic acid, O,O-diethyl ester
- NSC289411
- NSC-289407
- C06607
- O,O-DIETHYL PHOSPHOROTHIOATE
- CHEMBL1232328
- Diethylthiophosphorate
- E5-phosphane
- NSC-289403
- DTXSID9052844
- NSC289403
- BDBM50487243
- ethyl phosphorothioate
- O,O-Diethyl hydrogen phosphorothioate
- Ethyl phosphorothioate ((EtO)2(HS)PO)
- O,O-DIETHYL S-HYDROGEN PHOSPHOROTHIOATE
- SCHEMBL466088
- Diethyl phosphothionate
- diethoxy-hydroxy-sulfanylidene-lambda5-phosphane
- 2465-65-8
- Diethyl hydrogen phosphorothionate
- O,O-DIETHYL HYDROGEN THIOPHOSPHATE
- diethoxy-hydroxy-sulfanylidene-
- O,O-Diethyl phosphorothionate
- O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT
- DEPTh
- NSC289404
- NSC-289404
- DETP (ester)
- DPJ
- DETP
- NSC-289183
- NSC-289427
- UNII-FND2ADQ374
- diethoxy(sulfanylidene)phosphinous acid
- NS00014896
- Diethyl phosphorothionate
- AKOS006278530
- O,O-Diethyl phosphorothiolate
- diethyl phos-phorothioate
- Phosphorthioic acid O,O-diethyl ester
- Diethylthiophosphoric acid
- O,O-Diethyl thiophosphate
- DB07674
- diethylthiophosphate
- Q26840832
- CHEBI:28006
- NSC-289411
- NSC289407
- FND2ADQ374
-
- Inchi: InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
- Chiave InChI: OVJCAYMARFNMQB-UHFFFAOYSA-M
- Sorrisi: [K+].CCOP(OCC)([O-])=S
Proprietà calcolate
- Massa esatta: 170.01700
- Massa monoisotopica: 170.016651
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 9
- Conta legami ruotabili: 4
- Complessità: 106
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.8
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.243
- Punto di fusione: 180-186 °C(lit.)
- Punto di ebollizione: 212.8°Cat760mmHg
- Punto di infiammabilità: 82.5°C
- PSA: 80.59000
- LogP: 1.92680
Phosphorothioic acid,O,O-diethyl ester Letteratura correlata
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2465-65-8 (Phosphorothioic acid,O,O-diethyl ester) Prodotti correlati
- 5871-17-0(O,O-Diethyl Thiophosphate Potassium Salt)
- 126-68-1(O,O',O''-Triethyl Phosphorothioate)
- 5871-16-9(O,O-Diethyl Thiophosphate Ammonium Salt)
- 124397-35-9(Methyl 3-(phenoxymethyl)benzoate)
- 1847408-43-8((1R)-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine)
- 681267-44-7(N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide)
- 2229394-67-4(1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanol)
- 1804456-35-6(4,6-Bis(trifluoromethyl)nicotinaldehyde)
- 894026-70-1(N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-ethoxyphenyl)acetamide)
- 1804950-57-9(3-Amino-4-(difluoromethyl)-2-fluoro-5-nitropyridine)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
